molecular formula C16H14BrN3O B5641735 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide CAS No. 301228-29-5

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide

Cat. No.: B5641735
CAS No.: 301228-29-5
M. Wt: 344.21 g/mol
InChI Key: WHYGAXUMRLXJGG-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide is a chemical compound with the molecular formula C16H14BrN3O. It is a derivative of benzimidazole, a bicyclic heterocyclic compound that consists of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide typically involves the condensation of 2-aminobenzimidazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to the DNA of microorganisms, inhibiting their replication and transcription processes. This compound may also interact with enzymes involved in cell division, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-4-chlorobenzamide
  • N-(2-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds. Its specific structure also contributes to its distinct biological activities compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYGAXUMRLXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229814
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301228-29-5
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301228-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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